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molecular formula C8H6S2 B8783492 Benzo[b]thiophene-2-thiol CAS No. 30214-04-1

Benzo[b]thiophene-2-thiol

Cat. No. B8783492
M. Wt: 166.3 g/mol
InChI Key: DODWVZSLOOEOKB-UHFFFAOYSA-N
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Patent
US08916550B2

Procedure details

Crude compound 72 (0.71 g, 4.3 mmol) was dissolved in 40 mL of dry THF under N2, stirred for 30 min at RT and then cooled down to 0° C. NaH (60% in mineral oil, 0.224 g, 5.5 mmol) was added to the ice-cold solution which became a yellowish suspension. The formed suspension was stirred for 40 min at 0° C. and then 2-chloro-1-(3,4-dihydroquinolin-1(2H)-yl)ethanone (0.89 g, 4.3 mmol) was added as a solution in 4 mL of dry THF. The reaction mixture was stirred at RT for 16 h. The work-up, the same as for compound 5, gave crude material which was purified by flash chromatography (CH2Cl2/EtOAc) giving 0.56 g of the crude product. Pumping the crude product under high vacuum over P4O10 at 45° C. for 4 h removed the co-crystallized EtOAc to yield the desired product 73 (36%): MS: m/z+ 340.1 [M+H]+; Anal. Calcd (found) for C19H17NOS2: C, 67.22 (67.18); H, 5.05 (5.11); N, 4.13 (4.08); S, 18.89 (18.70).
Quantity
0.71 g
Type
reactant
Reaction Step One
Name
Quantity
40 mL
Type
reactant
Reaction Step One
Name
Quantity
0.224 g
Type
reactant
Reaction Step Two
[Compound]
Name
ice
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0.89 g
Type
reactant
Reaction Step Three
Name
Quantity
4 mL
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
S1C(S)=CC2C=CC=CC1=2.[H-].[Na+].ClC[C:15]([N:17]1[C:26]2[C:21](=[CH:22][CH:23]=[CH:24][CH:25]=2)[CH2:20][CH2:19][CH2:18]1)=O.C1C[O:30]CC1>>[NH:17]1[CH2:15][CH2:18][CH2:19][C:20](=[O:30])[C:21]2[CH:22]=[CH:23][CH:24]=[CH:25][C:26]1=2 |f:1.2|

Inputs

Step One
Name
Quantity
0.71 g
Type
reactant
Smiles
S1C2=C(C=C1S)C=CC=C2
Name
Quantity
40 mL
Type
reactant
Smiles
C1CCOC1
Step Two
Name
Quantity
0.224 g
Type
reactant
Smiles
[H-].[Na+]
Name
ice
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Three
Name
Quantity
0.89 g
Type
reactant
Smiles
ClCC(=O)N1CCCC2=CC=CC=C12
Name
Quantity
4 mL
Type
reactant
Smiles
C1CCOC1

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
stirred for 30 min at RT
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
cooled down to 0° C
STIRRING
Type
STIRRING
Details
The formed suspension was stirred for 40 min at 0° C.
Duration
40 min
STIRRING
Type
STIRRING
Details
The reaction mixture was stirred at RT for 16 h
Duration
16 h

Outcomes

Product
Details
Reaction Time
30 min
Name
Type
product
Smiles
N1C2=C(C(CCC1)=O)C=CC=C2

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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